molecular formula CH4Cl2Si B8780727 Dichloromethylsilane

Dichloromethylsilane

Cat. No. B8780727
M. Wt: 115.03 g/mol
InChI Key: NWKBSEBOBPHMKL-UHFFFAOYSA-N
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Patent
US04720532

Procedure details

As control experiments, the ammonolysis of CH3SiCl3 alone was studied. Ammonolysis of this precursor in Et2O gave a 46% yield of soluble solid product, molecular weight 702 g/mol. ceramic yield (by TGA to 950° C.) 56%. A similar CH3SiCl3 /NH3 reaction in THF gave soluble solid product in 82% yield, molecular weight 672 g/mol, ceramic yield (by TGA) 69%. By proton NMR (CH3Si/NH integration), the Et2O product may be formulated as [CH3Si(NH)1.3 ]x, the THF product as [CH3Si(NH)1.6 ]x. (This is only a rough approximation because integration of the broad NH signals is rather inaccurate). The results of the coammonolyses of CH3SiHCl2 and CH3SiCl3 are given in Tables 4 and 5.
Name
CH3SiCl3 NH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([Cl:5])([Cl:4])[Cl:3].N.CCOCC>C1COCC1>[CH3:1][SiH:2]([Cl:4])[Cl:3].[CH3:1][Si:2]([Cl:5])([Cl:4])[Cl:3] |f:0.1|

Inputs

Step One
Name
CH3SiCl3 NH3
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](Cl)(Cl)Cl.N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
ceramic yield (by TGA to 950° C.) 56%
CUSTOM
Type
CUSTOM
Details
gave soluble solid product in 82% yield, molecular weight 672 g/mol
CUSTOM
Type
CUSTOM
Details
ceramic yield (by TGA) 69%

Outcomes

Product
Name
Type
product
Smiles
C[SiH](Cl)Cl
Name
Type
product
Smiles
C[Si](Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04720532

Procedure details

As control experiments, the ammonolysis of CH3SiCl3 alone was studied. Ammonolysis of this precursor in Et2O gave a 46% yield of soluble solid product, molecular weight 702 g/mol. ceramic yield (by TGA to 950° C.) 56%. A similar CH3SiCl3 /NH3 reaction in THF gave soluble solid product in 82% yield, molecular weight 672 g/mol, ceramic yield (by TGA) 69%. By proton NMR (CH3Si/NH integration), the Et2O product may be formulated as [CH3Si(NH)1.3 ]x, the THF product as [CH3Si(NH)1.6 ]x. (This is only a rough approximation because integration of the broad NH signals is rather inaccurate). The results of the coammonolyses of CH3SiHCl2 and CH3SiCl3 are given in Tables 4 and 5.
Name
CH3SiCl3 NH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([Cl:5])([Cl:4])[Cl:3].N.CCOCC>C1COCC1>[CH3:1][SiH:2]([Cl:4])[Cl:3].[CH3:1][Si:2]([Cl:5])([Cl:4])[Cl:3] |f:0.1|

Inputs

Step One
Name
CH3SiCl3 NH3
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](Cl)(Cl)Cl.N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
ceramic yield (by TGA to 950° C.) 56%
CUSTOM
Type
CUSTOM
Details
gave soluble solid product in 82% yield, molecular weight 672 g/mol
CUSTOM
Type
CUSTOM
Details
ceramic yield (by TGA) 69%

Outcomes

Product
Name
Type
product
Smiles
C[SiH](Cl)Cl
Name
Type
product
Smiles
C[Si](Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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